molecular formula C16H26ClNO B1397480 2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride CAS No. 1220019-82-8

2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride

Cat. No.: B1397480
CAS No.: 1220019-82-8
M. Wt: 283.83 g/mol
InChI Key: UGLOHDGAMTXQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride” is a chemical compound with the CAS number 1220019-82-8 .

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

Research by Grisar et al. (1976) indicated that derivatives of 2-piperidinyl, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, were found to inhibit ADP-induced aggregation of blood platelets. This was selected from a series of synthesized compounds, with structure-activity relationships discussed in detail (Grisar et al., 1976).

Reactions of Beta‐Substituted Amines

Hammer et al. (1973) conducted a study on the reactions of beta‐substituted amines, including compounds related to 2-piperidinyl. They found that these reactions led to the formation of various bis-(β-aminoethers), demonstrating the complex chemical behavior of these compounds (Hammer, McCarthy Ali, & Weber, 1973).

Platelet Antiaggregating, Antiarrhythmic, and Local Anesthetic Activities

Schenone et al. (1990) studied omega-dialkylaminoalkyl ethers of 2-oxabicyclo derivatives, which involved 1-piperidinyl. These compounds showed significant antiarrhythmic, local anesthetic, and platelet antiaggregating activities in mice, comparable to that of acetylsalicylic acid (Schenone et al., 1990).

Antiestrogenic Activity

Jones et al. (1984) researched a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, including compounds with 1-piperidinyl side chains. They found that these derivatives displayed significant antiestrogenic activity and had a high affinity for rat uterine cycloplasmic estrogen receptor, suggesting potential in cancer treatment (Jones et al., 1984).

Improved Anion-Exchange Membrane Performance

Du et al. (2021) investigated the use of ether-bond-free poly(biphenyl piperidine)s in anion exchange membranes (AEMs). They found that introducing piperidine cationic groups and cross-linked structure improved the conductivity and stability of AEMs, demonstrating the compound's utility in fuel cell technology (Du et al., 2021).

Properties

IUPAC Name

2-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-7-15-6-4-5-8-17-15;/h10-11,15,17H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLOHDGAMTXQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCC2CCCCN2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Reactant of Route 5
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Reactant of Route 6
2-(2-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.